molecular formula C6H8O3 B1622533 3-methyldihydro-2H-pyran-2,6(3H)-dione CAS No. 31468-33-4

3-methyldihydro-2H-pyran-2,6(3H)-dione

Cat. No. B1622533
CAS RN: 31468-33-4
M. Wt: 128.13 g/mol
InChI Key: YQLVIOYSGHEJDA-UHFFFAOYSA-N
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Description

3-Methyldihydro-2H-pyran-2,6(3H)-dione , also known as 5,6-dihydro-2H-pyran-2-one , is a cyclic organic compound with the chemical formula C5H6O2 . It exists as a colorless to pale yellow liquid. The compound is notable for its intriguing structure, which includes a six-membered ring containing an oxygen atom. Its systematic name reflects the presence of a methyl group at the 3-position and a carbonyl group at the 6-position of the pyran ring .


Synthesis Analysis

The synthesis of 3-methyldihydro-2H-pyran-2,6(3H)-dione can be achieved through various methods. One common approach involves the cyclization of suitable precursors, such as aldehydes or ketones, under acidic or basic conditions. For instance, the reaction of an aldehyde with an alcohol in the presence of an acid catalyst can lead to the formation of the pyran ring. Researchers have explored different strategies to optimize yields and selectivity in this process .


Molecular Structure Analysis

The molecular structure of 3-methyldihydro-2H-pyran-2,6(3H)-dione consists of a six-membered ring (pyran) with an oxygen atom and a carbonyl group. The methyl group at the 3-position contributes to its unique properties. The compound’s planarity and bond angles play a crucial role in its reactivity and stability .


Chemical Reactions Analysis

  • Ring-Opening Reactions : Under specific conditions, the pyran ring can open, yielding other compounds. Researchers continue to explore novel reactions involving this compound .

Physical And Chemical Properties Analysis

  • Boiling Point : Approximately 117°C at 19 mmHg .
  • Flash Point : 46°C .
  • Density : 1.15 g/cm³ .
  • Refractive Index : 1.48 .

Scientific Research Applications

Microwave Assisted Synthesis and Modeling

A novel method for the synthesis of a natural antiproliferative and cytotoxic product isolated from Fusarium incarnatum using 3-methyldihydro-2H-pyran-2,6(3H)-dione derivatives has been developed. This method utilizes microwave irradiation and highlights the significance of the compound in the synthesis of biologically active molecules. The structural analysis provided insights into the preferred tautomer forms and the contribution of enamine resonance, enhancing our understanding of the compound's chemical properties (Seijas, Crecente‐Campo, Feás, & Vázquez-Tato, 2014).

Cytotoxicity and Anticancer Potential

Research on derivatives of 3-methyldihydro-2H-pyran-2,6(3H)-dione isolated from Phellinus igniarius has demonstrated selective cytotoxicity against human lung and liver cancer cell lines. These findings indicate the potential of these compounds in cancer therapy, showcasing their ability to inhibit the growth of cancerous cells (Mo, Wang, Zhou, Yang, Li, Chen, & Shi, 2004).

Molecular and Crystal Structure Analysis

Studies have detailed the synthesis and structural characterization of macrocyclic ligands derived from 3-methyldihydro-2H-pyran-2,6(3H)-dione. These analyses contribute to the understanding of intramolecular hydrogen bonds and their effects on molecular conformations and crystal stability, which are crucial for designing and synthesizing new chemical entities (Cindrić, Novak, & Užarević, 2005).

Synthesis and Bioactivity

The compound has been used in the synthesis of various biologically active molecules, demonstrating fungicidal and anticancer activities. These studies highlight the versatility of 3-methyldihydro-2H-pyran-2,6(3H)-dione derivatives in medicinal chemistry and their potential as lead compounds for developing new therapeutics (Wang You-ming, 2007).

Antimicrobial and Antifungal Applications

Metal complex derivatives of 3-methyldihydro-2H-pyran-2,6(3H)-dione have shown strong antifungal and different antibacterial properties, suggesting their application in developing new antimicrobial agents. The structural and spectral analysis of these complexes provides insights into their interaction mechanisms and potential therapeutic uses (Abdi, Bensouilah, Siziani, Hamdi, Silva, & Boutemeur-Kheddis, 2020).

Safety And Hazards

  • Flammability : 3-Methyldihydro-2H-pyran-2,6(3H)-dione is considered a flammable liquid and vapor .
  • Handling Precautions : Avoid sparks, open flames, and high temperatures. Store in a well-ventilated area away from incompatible materials .
  • Health Hazards : Skin contact may cause irritation. In case of skin exposure, wash thoroughly with water. Avoid inhalation and ingestion .

properties

IUPAC Name

3-methyloxane-2,6-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H8O3/c1-4-2-3-5(7)9-6(4)8/h4H,2-3H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YQLVIOYSGHEJDA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(=O)OC1=O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30953474
Record name 3-Methyloxane-2,6-dione
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

128.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

3-methyldihydro-2H-pyran-2,6(3H)-dione

CAS RN

31468-33-4
Record name Dihydro-3-methyl-2H-pyran-2,6(3H)-dione
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Record name Dihydro-3-methyl-2H-pyran-2,6(3H)-dione
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 3-Methyloxane-2,6-dione
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Record name Dihydro-3-methyl-2H-pyran-2,6(3H)-dione
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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